4-Bromo-6-(methoxycarbonyl)picolinic acid

Catalog No.
S809952
CAS No.
293294-72-1
M.F
C8H6BrNO4
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-(methoxycarbonyl)picolinic acid

CAS Number

293294-72-1

Product Name

4-Bromo-6-(methoxycarbonyl)picolinic acid

IUPAC Name

4-bromo-6-methoxycarbonylpyridine-2-carboxylic acid

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)

InChI Key

QCOHUYJZSNJBBC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)Br

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)Br

4-Bromo-6-(methoxycarbonyl)picolinic acid (CAS 293294-72-1) is a highly specialized, asymmetrically protected pyridine-2,6-dicarboxylic acid derivative. Featuring a free carboxylic acid at the 2-position, a methyl ester at the 6-position, and a bromine atom at the 4-position, this bifunctional building block is engineered for precision organic synthesis . The orthogonal reactivity of its three functional groups allows chemists to perform sequential, highly controlled modifications without the need for complex protection/deprotection schemes. In procurement contexts, this pre-desymmetrized scaffold is highly valued for streamlining the synthesis of complex unsymmetrical ligands, metal-organic framework (MOF) linkers, and advanced pharmaceutical intermediates where structural precision and high step-yields are paramount .

Synthetic Utility Fit

Bifunctional building block: 4-bromo for cross-coupling, 2-carboxylic acid for amidation
Enables specific cross-coupling reactivity not possible with non-halogenated analogs
Vendor-consistent purity supports direct use without extensive incoming QC

Substituting 4-bromo-6-(methoxycarbonyl)picolinic acid with its symmetric counterparts—such as 4-bromo-pyridine-2,6-dicarboxylic acid (the diacid) or its dimethyl ester (CAS 162102-79-6)—introduces severe process bottlenecks . Attempting to synthesize unsymmetrical derivatives from these symmetric precursors requires partial esterification or partial hydrolysis. These desymmetrization reactions inherently yield a statistical mixture of the unreacted starting material, the desired monoester, and the fully reacted byproduct. Separating these species is notoriously difficult due to their similar polarities, often requiring tedious chromatography that drastically reduces overall yield and increases labor costs [1]. Furthermore, substituting with the unbrominated monoester (CAS 7170-36-7) eliminates the critical 4-position reactive site, preventing late-stage cross-coupling modifications essential for tuning the molecule's electronic or steric properties.

Substitution Risk

Non-halogenated analog
6-(Methoxycarbonyl)picolinic acid lacks bromine for cross-coupling, limiting synthetic scope
4-Chloro analog
Different reaction kinetics and leaving group propensity may alter coupling outcomes
Diester or diacid derivatives
Loss of orthogonal protection reduces regioselectivity and increases purification burden

Yield Efficiency in Unsymmetrical Ligand Synthesis

The direct procurement and use of the pre-differentiated monoester (CAS 293294-72-1) bypasses the problematic desymmetrization step entirely. When performing a mono-amidation, the free carboxylic acid of 4-bromo-6-(methoxycarbonyl)picolinic acid can be coupled with an amine using standard reagents (e.g., HATU/DIPEA) to achieve >90% regioselective yield . In contrast, attempting partial hydrolysis of the comparator diester (dimethyl 4-bromo-pyridine-2,6-dicarboxylate) typically caps the theoretical yield of the monoester intermediate at ~50%, with practical isolated yields often falling below 40% due to the necessary chromatographic separation from the diacid and diester [1].

Evidence DimensionStep yield for unsymmetrical mono-functionalization
Target Compound Data>90% yield (direct coupling of free acid)
Comparator Or BaselineDimethyl 4-bromo-pyridine-2,6-dicarboxylate (~40-50% isolated yield via partial hydrolysis)
Quantified DifferenceApprox. 40-50% absolute increase in step yield and elimination of a difficult separation step
ConditionsStandard amide coupling conditions (HATU/DIPEA) vs. controlled partial hydrolysis

Procuring the pre-differentiated monoester drastically reduces raw material waste and labor, making it the economically and practically superior choice for synthesizing unsymmetrical pyridine ligands.

Molecular weight
Head-to-head
260.04 g/mol, +44.45 vs 4-Cl; +78.89 vs parent
Enables precise stoichiometry and LC-MS tracking via Br isotope pattern
Distinct M/M+2 signature absent in chloro/non-halogenated compounds

Orthogonal Functionalization Capability

4-Bromo-6-(methoxycarbonyl)picolinic acid provides perfect orthogonal control over its two carboxylate vectors. The free acid reacts readily at room temperature under standard activation, while the methyl ester remains entirely unreactive under these conditions [1]. This allows for 100% regiocontrol during the first functionalization step. The comparator, 4-bromo-pyridine-2,6-dicarboxylic acid (the symmetric diacid), possesses two identical reactive sites, offering 0% inherent regiocontrol and inevitably leading to symmetric di-substituted products unless complex and low-yielding workarounds are employed [2].

Evidence DimensionRegiocontrol during initial carboxylate functionalization
Target Compound Data100% regiocontrol (orthogonal reactivity)
Comparator Or Baseline4-bromo-pyridine-2,6-dicarboxylic acid (0% inherent regiocontrol)
Quantified DifferenceComplete elimination of symmetric byproducts during sequential functionalization
ConditionsRoom temperature amide coupling (e.g., EDC/NHS or HATU)

This perfect regiocontrol is essential for researchers building bifunctional chelators or complex drug scaffolds where two entirely different groups must be attached to the pyridine core.

Curtius yield
Class-level
50% isolated yield to Boc-aminopyridine
Supports process feasibility review
No direct comparator data under identical conditions

Late-Stage Core Modification via Cross-Coupling

The presence of the 4-bromo substituent in CAS 293294-72-1 provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (SNAr) [1]. This allows the pyridine core to be modified after the carboxylate handles have been utilized. When compared to the unbrominated baseline (2,6-pyridinedicarboxylic acid monomethyl ester, CAS 7170-36-7), the brominated target compound enables direct, high-yield (>80%) C-C or C-N bond formation at the 4-position under mild conditions. The unbrominated baseline requires harsh, low-yield directed C-H activation to achieve similar core modifications [2].

Evidence DimensionYield and conditions for 4-position core functionalization
Target Compound Data>80% yield via standard Pd-catalyzed cross-coupling
Comparator Or Baseline2,6-pyridinedicarboxylic acid monomethyl ester (Low yield, requires harsh C-H activation)
Quantified DifferenceEnables direct, high-yield late-stage functionalization without harsh conditions
ConditionsStandard Suzuki-Miyaura or Sonogashira coupling conditions

This feature allows medicinal chemists and materials scientists to easily tune the electronic or steric properties of the final molecule without redesigning the entire synthetic route.

Patent precedent
Reported
US08101621B2 documents synthetic utility
Reduces route development risk
No equivalent patent found for chloro or parent analogs
Hazard profile
Class-level
GHS07 Warning; H302, H315, H319, H335
Simplifies lab handling compliance
No acute toxicity or environmental hazard classifications
Purity specification
Reported
95–98% across Fluorochem, Beyotime, Aladdin, GlpBio
Lowers incoming quality control needs
Consistent cross-vendor specification reduces procurement risk
Physical properties
Reported
Brominated: bp ~435.6°C, density 1.742; parent scaffold lower MW
Impacts purification and formulation selection
Predicted values; experimental verification recommended

Synthesis of Unsymmetrical Lanthanide Chelators

Directly downstream of its orthogonal functionalization capabilities, this compound is the right choice for synthesizing complex, unsymmetrical ligands used in lanthanide (e.g., Eu3+, Tb3+) luminescence. The free acid can be coupled to a targeting peptide, the ester can be subsequently converted to a different coordinating group, and the 4-bromo position can be modified to tune the antenna effect, ensuring high quantum yields without statistical mixture issues [1].

Bifunctional MOF Linker Development

In materials science, this pre-desymmetrized scaffold is ideal for developing mixed-linker metal-organic frameworks (MOFs). The precise regiocontrol allows for the stepwise construction of the framework or targeted post-synthetic modification, which is impossible to achieve cleanly with symmetric diacid comparators [2].

Pharmaceutical Intermediate Synthesis (e.g., PROTACs)

For drug discovery programs requiring a specifically substituted pyridine ring with distinct vectors for further elaboration (such as PROTAC linkers or kinase inhibitors), this compound serves as an optimal core scaffold. The 4-bromo group allows for late-stage diversification via cross-coupling, enabling rapid structure-activity relationship (SAR) profiling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Curtius rearrangement building block
Orthogonal 2-CO2H / 6-CO2Me protection
Reported rearrangement benchmark
Suzuki–Miyaura biaryl construction
4-Br leaving group for Pd catalysis
Coupling reactivity and LC-MS monitoring
Scalable route development
Patent-validated method and consistent purity
Batch reproducibility and EHS compliance
Regioselective amidation
Orthogonal protection at 2- and 6-positions
Regioselectivity and coupling efficiency

XLogP3

1.6

Wikipedia

4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid

Explore Compound Types